Cas no 325987-84-6 (N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide)

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide is a brominated benzothiazole derivative featuring dual benzothiazole moieties linked via a carbamoylphenoxy bridge. This compound exhibits strong potential in organic synthesis and materials science due to its rigid, conjugated structure, which may enhance electronic properties and thermal stability. The presence of bromine atoms offers reactive sites for further functionalization, making it valuable for cross-coupling reactions or polymer applications. Its symmetrical design suggests utility in the development of optoelectronic materials, such as organic semiconductors or fluorescent probes. The compound's high purity and well-defined structure ensure reproducibility in research and industrial applications.
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide structure
325987-84-6 structure
商品名:N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide
CAS番号:325987-84-6
MF:C28H16Br2N4O3S2
メガワット:680.38964176178
CID:6598191
PubChem ID:3534309

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide 化学的及び物理的性質

名前と識別子

    • N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide
    • 4,4-oxybis(N-(6-bromobenzo[d]thiazol-2-yl)benzamide)
    • Benzamide, 4,4'-oxybis[N-(6-bromo-2-benzothiazolyl)-
    • F0193-0092
    • 325987-84-6
    • N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-4-{4-[(6-BROMO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE
    • N-(6-bromo-1,3-benzothiazol-2-yl)-4-[4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide
    • 4,4'-oxybis(N-(6-bromobenzo[d]thiazol-2-yl)benzamide)
    • AKOS003627642
    • インチ: 1S/C28H16Br2N4O3S2/c29-17-5-11-21-23(13-17)38-27(31-21)33-25(35)15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)26(36)34-28-32-22-12-6-18(30)14-24(22)39-28/h1-14H,(H,31,33,35)(H,32,34,36)
    • InChIKey: ZZLSQCCJYREEKZ-UHFFFAOYSA-N
    • ほほえんだ: O(C1=CC=C(C=C1)C(NC1=NC2=CC=C(Br)C=C2S1)=O)C1=CC=C(C=C1)C(NC1=NC2=CC=C(Br)C=C2S1)=O

計算された属性

  • せいみつぶんしりょう: 679.90101g/mol
  • どういたいしつりょう: 677.90306g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 39
  • 回転可能化学結合数: 6
  • 複雑さ: 806
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.1
  • トポロジー分子極性表面積: 150Ų

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0193-0092-10μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0193-0092-1mg
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0193-0092-15mg
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0193-0092-75mg
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0193-0092-40mg
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0193-0092-5μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0193-0092-100mg
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0193-0092-5mg
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0193-0092-30mg
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6 90%+
30mg
$119.0 2023-05-17
A2B Chem LLC
BA85466-100mg
N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
325987-84-6
100mg
$697.00 2024-04-20

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide 関連文献

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamideに関する追加情報

N-(6-Bromo-1,3-Benzothiazol-2-Yl)-4-{4-(6-Bromo-1,3-Benzothiazol-2-Yl)Carbamoylphenoxy}Benzamide: A Comprehensive Overview

N-(6-Bromo-1,3-Benzothiazol-2-Yl)-4-{4-(6-Bromo-1,3-Benzothiazol-2-Yl)Carbamoylphenoxy}Benzamide, commonly referred to by its CAS number 325987-84-6, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied due to their unique structural properties and bioactivity. The molecule consists of two benzothiazole moieties connected through a carbamoylphenoxy bridge, making it a highly functionalized compound with promising applications in drug design and material science.

The synthesis of N-(6-Bromo-1,3-Benzothiazol-2-Yl)-4-{4-(6-Bromo-1,3-Benzothiazol-2-Yl)Carbamoylphenoxy}Benzamide involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. The bromine substituents on the benzothiazole rings play a crucial role in modulating the electronic properties of the molecule, which is essential for its reactivity and biological activity.

One of the most notable features of this compound is its ability to act as a potent inhibitor in various enzymatic reactions. Recent studies have demonstrated its efficacy as a kinase inhibitor, making it a valuable candidate in anticancer drug development. The benzothiazole moiety is known for its ability to bind to protein targets with high affinity, which is attributed to its aromaticity and electron-withdrawing groups. This property has been exploited in designing small-molecule inhibitors for therapeutic applications.

In addition to its pharmacological applications, N-(6-Bromo-1,3-Benzothiazol-2-Yl)-4-{4-(6-Bromo-1,3-Benzothiazol-2-Yl)Carbamoylphenoxy}Benzamide has shown promise in materials science. Its rigid structure and conjugated system make it an ideal candidate for use in organic electronics. Researchers have explored its potential as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. The bromine substituents enhance the molecule's electron-withdrawing capabilities, which are critical for optimizing device performance.

The structural complexity of this compound also makes it an attractive target for studying supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions has been leveraged in designing self-assembled monolayers and supramolecular polymers. These materials have potential applications in nanotechnology and advanced materials development.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of N-(6-Bromo-1,3-Benzothiazol-2-Yl)-4-{4-(6-Bromo-1,3-Benzothiazol-2-Yl)Carbamoylphenoxy}Benzamide. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant charge transfer properties, which are essential for its electronic applications. Furthermore, molecular dynamics simulations have shed light on its conformational flexibility and stability under various environmental conditions.

In conclusion, N-(6-Bromo-1,3-Benzothiazol-2-Yl)-4-{4-(6-Bromo-1,3-Benzothiazol-2-Yl)Carbamoylphenoxy}Benzamide (CAS No: 325987-84-) is a versatile compound with multifaceted applications across chemistry and biology. Its unique structure endows it with exceptional electronic properties that make it a valuable asset in drug discovery and materials science. As research continues to uncover new aspects of this compound's behavior and functionality, it is poised to play an increasingly important role in advancing both academic and industrial endeavors.

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